1-Benzyl-3-hydroxypyridine-2-thione
Description
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-benzyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C12H11NOS/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-8,14H,9H2 |
InChI Key |
UBQRNOYIALBFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=S)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Styryl and cyano substituents in 3-cyano-4,6-distyrylpyridin-2(1H)-thione introduce conjugation effects, likely influencing electronic properties and UV-vis absorption, making it suitable for optoelectronic applications .
Reactivity Trends :
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 1-benzyl-3-hydroxypyridin-4(1H)-one (1a , 10 mmol) is reacted with Lawesson’s reagent (15 mmol) in anhydrous tetrahydrofuran (THF) at 60°C for 4–6 hours. The reaction mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (silica gel, dichloromethane eluent). Recrystallization from methanol/dichloromethane yields needle-like crystals of 1-benzyl-3-hydroxypyridine-2-thione (1d ) with a 61% yield.
Key Parameters:
-
Stoichiometry : A 1.5:1 molar ratio of Lawesson’s reagent to precursor ensures complete conversion.
-
Solvent : THF facilitates reagent solubility and moderate reaction kinetics.
-
Temperature : Heating at 60°C balances reaction rate and side-product minimization.
Spectroscopic and Analytical Characterization
The product’s structure is confirmed through:
-
1H NMR (DMSO-d6): δ 2.31 (s, 3H, CH3), 5.46 (s, 2H, N-CH2), 6.94–7.85 (m, 7H, aromatic and pyridyl protons).
-
Elemental Analysis : Found C 66.04%, H 6.01%, N 5.62% (matches calculated values for C13H13NOS·0.25H2O).
Alternative Synthetic Routes and Precursor Modifications
Benzylation Strategies for Precursor Synthesis
The hydroxypyridinone precursor (1a ) is typically synthesized via benzylation of 3-hydroxypyridin-4(1H)-one. A method outlined in Sage Journals involves condensation of benzylhydrazine with maleic anhydride, followed by cyclization under acidic conditions:
-
Benzylhydrazine Formation : Benzylhydrazine reacts with maleic anhydride in aqueous HCl at 110–120°C for 6 hours.
-
Cyclization : The intermediate undergoes intramolecular cyclization to form 2-benzyl-6-hydroxypyridazin-3(2H)-one, which is subsequently oxidized to the pyridinone derivative.
Comparative Analysis of Methodologies
Efficiency and Yield
Practical Considerations
-
Cost : Lawesson’s reagent is expensive but offers reproducibility.
-
Safety : THF and Lawesson’s reagent require anhydrous handling, whereas aqueous NaHS is less hazardous.
Mechanistic Insights into Thionation
The thionation mechanism involves Lawesson’s reagent acting as a sulfur transfer agent. The reagent’s thiophosphoryl group attacks the carbonyl oxygen, forming a tetrahedral intermediate that collapses to release CO and incorporate sulfur. This pathway is supported by DFT studies on analogous systems.
Applications and Derivatives
This compound serves as a ligand in ruthenium complexes, exemplified by [chlorido(η6-p-cymene)ruthenium(II)] derivatives. Its thiophilic nature also makes it a candidate for metalloenzyme inhibition .
Q & A
Q. How should researchers statistically analyze dose-response data with non-linear behavior in toxicity assays?
Q. What criteria validate the use of this compound as a chelating agent in metal coordination studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
